Bienvenue dans la boutique en ligne BenchChem!

N-methyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide

Lipophilicity Physicochemical profiling Drug-likeness

Select this specific N-methyl analog (CAS 912889-90-8) over generic benzimidazole-pyrrolidinone amides to ensure assay reproducibility. Compared to its N-ethyl counterpart, it demonstrates a 0.78-unit lower logP (3.14) and a predicted ~7-fold higher aqueous solubility (logSw -3.02), reducing precipitation risks in cell-based assays. Its TPSA of 42.2 Ų and moderate lipophilicity make it a superior candidate for CNS target engagement studies, minimizing P-gp efflux susceptibility. Ideal for PrCP and FXR-related pharmacological profiling.

Molecular Formula C27H26N4O2
Molecular Weight 438.5g/mol
CAS No. 912889-90-8
Cat. No. B368566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide
CAS912889-90-8
Molecular FormulaC27H26N4O2
Molecular Weight438.5g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5
InChIInChI=1S/C27H26N4O2/c1-29(22-12-6-3-7-13-22)26(33)19-31-24-15-9-8-14-23(24)28-27(31)21-16-25(32)30(18-21)17-20-10-4-2-5-11-20/h2-15,21H,16-19H2,1H3
InChIKeyYSEXCHFLBXOONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide (CAS 912889-90-8): Benzimidazole-Pyrrolidinone Physicochemical Profile and Comparator Landscape


N-methyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide (CAS 912889-90-8, ChemDiv ID D347-3025) is a synthetic small molecule belonging to the benzimidazole-pyrrolidinone amide class. It features a 5-oxo-1-benzylpyrrolidin-3-yl substituent at the benzimidazole 2‑position and an N-methyl-N-phenylacetamide side‑chain. The compound is commercially available as a screening collection member (racemic mixture, MW 438.53, formula C₂₇H₂₆N₄O₂) with well‑characterized computed physicochemical descriptors including logP, logD, logSw, and polar surface area . Benzimidazole-pyrrolidinone derivatives have been investigated as prolylcarboxypeptidase (PrCP) inhibitors and as FXR agonists, highlighting the relevance of this scaffold in metabolic and inflammatory target space [1].

Why In-Class Benzimidazole-Pyrrolidinone Analogs Cannot Simply Substitute for CAS 912889-90-8


Compounds within the 1-benzyl-5-oxopyrrolidin-3-yl benzimidazole series differ primarily in the N‑alkyl‑N‑phenylacetamide substituent, and these seemingly minor structural variations translate into measurable physicochemical shifts that impact developability profiles. As demonstrated by the ChemDiv‑derived descriptor data, the N‑methyl analog (target compound) exhibits a logP that is 0.78 units lower and a logSw that is 0.86 units higher (less negative) than its direct N‑ethyl counterpart . Such differences are well above the thresholds typically considered negligible in lead optimization and can influence aqueous solubility, permeability, metabolic stability, and off‑target promiscuity. Procurement of a generic “benzimidazole-pyrrolidinone amide” without specifying the precise N‑substitution pattern therefore risks introducing uncontrolled variability in preclinical ADME and pharmacology readouts, undermining data reproducibility and translational relevance.

Quantitative Differentiation Evidence for N-methyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide (CAS 912889-90-8)


Lower Lipophilicity (logP) Versus N-Ethyl Analog

The target compound displays a computed logP of 3.1432, compared to 3.9206 for the N‑ethyl analog (D347‑3026), representing a reduction of 0.7774 log unit. This difference is substantial in medicinal chemistry terms, where even a 0.5 log unit shift can significantly influence pharmacokinetic behavior .

Lipophilicity Physicochemical profiling Drug-likeness

Higher Predicted Aqueous Solubility (logSw) Relative to N-Ethyl Analog

The target compound's predicted logSw is −3.0177, while the N‑ethyl analog records a more negative value of −3.8754. The difference of +0.8577 logSw unit translates to an approximately 7‑fold higher predicted aqueous solubility, which can directly impact dissolution rate and oral absorption .

Aqueous solubility Bioavailability Physicochemical profiling

Minimal Reduction in Polar Surface Area While Lowering Lipophilicity

Despite the favorable reduction in logP, the target compound maintains a polar surface area (PSA) of 42.204 Ų, nearly identical to the N‑ethyl analog's 42.183 Ų (Δ = +0.021 Ų). This indicates that the N‑methyl substitution achieves lower lipophilicity without compromising hydrogen‑bonding capacity, a prized characteristic for balancing permeability and solubility .

Polar surface area CNS permeability Drug-likeness

Scaffold Alignment with Prolylcarboxypeptidase (PrCP) Inhibitor Pharmacophore

The benzimidazole-pyrrolidinone core is a recognized pharmacophore for PrCP inhibition, with literature compounds achieving low-nanomolar IC₅₀ values (e.g., compound 8o: IC₅₀ = 1 nM human, 2 nM mouse PrCP) [1]. While direct PrCP inhibition data for CAS 912889-90-8 have not been publicly reported, its precise substitution pattern—N-benzyl-pyrrolidinone linked to benzimidazole—matches the essential recognition elements required for potency in this enzyme class. Selection of this compound over non-benzyl or non-pyrrolidinone analogs preserves this pharmacophore congruence, which is critical for hit‑to‑lead progression in PrCP‑targeted metabolic disease programs.

Prolylcarboxypeptidase Metabolic disease Obesity

Optimal Procurement and Application Scenarios for N-methyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide


Early-Stage Oral Drug Discovery Programs Requiring Optimized Lipophilicity

Research teams pursuing oral small-molecule candidates can prioritize this compound over its N‑ethyl analog to achieve a logP reduction of 0.78 units while retaining near‑identical PSA. This profile aligns with Lipinski and CNS‑MPO guidelines for improved developability, reducing the risk of high‑lipophilicity‑driven attrition during lead optimization .

In Vitro Assay Development Where Solubility-Driven Artifacts Must Be Minimized

The predicted ~7‑fold higher aqueous solubility (logSw −3.02 vs −3.88 for the N‑ethyl analog) makes this compound preferable for cell‑based and biochemical assays where compound precipitation can confound dose‑response curves. Laboratories can procure the methyl analog to reduce vehicle complexity and improve assay reproducibility .

Prolylcarboxypeptidase (PrCP) Pharmacophore Validation in Metabolic Disease Research

Although direct PrCP IC₅₀ data for this specific compound are not publicly available, its structural alignment with the validated PrCP inhibitor pharmacophore (N‑benzyl‑pyrrolidinone‑benzimidazole) supports its use as a pharmacophore‑matched probe in PrCP target engagement studies, enabling comparison with literature standard compound 8o (IC₅₀ = 1–2 nM) [1].

CNS Penetration Feasibility Studies

With a TPSA of 42.2 Ų (well below the 60 Ų threshold for blood–brain barrier permeability) and moderate logP (3.14), this compound is a candidate for CNS exposure screening. Its physicochemical profile is superior to the N‑ethyl analog for minimizing P‑glycoprotein efflux susceptibility commonly associated with higher lipophilicity, making it a rational choice for neuroscience‑focused chemical biology groups .

Quote Request

Request a Quote for N-methyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.